molecular formula C20H22O5 B544479 Talaumidin

Talaumidin

Cat. No. B544479
M. Wt: 342.4 g/mol
InChI Key: JPDORDSJPIKURD-HIGYNYDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Talaumidin is a natural neurotrophic agent which promotes neurite outgrowth from neurons through the PI3K/Akt pathway.

Scientific Research Applications

Neurotrophic Properties in Neuronal Cells

Talaumidin, a neolignan isolated from Aristolochia arcuata, exhibits neurotrophic activities in various neuronal cultures. Studies have demonstrated its ability to promote dendritic and axonal process outgrowth in rat cortical neurons and protect cells from death due to serum deprivation (Zhai, Nakatsukasa, Mitsumoto, & Fukuyama, 2004). Another study revealed this compound's promotion of neurite outgrowth in retinal cell lines through the PI3K/Akt pathway, suggesting its potential in treating retinal degenerative disorders (Koriyama et al., 2018).

Neuroprotective Effects and Potential Therapeutic Applications

Further research has indicated that this compound and related neolignans from Aristolochia arcuata have neuroprotective effects, including the promotion of neuronal survival and protection against amyloid beta peptide and MPP+-induced cytotoxicity in hippocampal neurons (Zhai, Inoue, Moriyama, Esumi, Mitsumoto, & Fukuyama, 2005).

Chemical Synthesis and Structural Analysis

The enantioselective synthesis of this compound has been achieved, which is crucial for detailed structural and activity relationship studies (Esumi, Hojyo, Zhai, & Fukuyama, 2006). This synthesis is vital for the development of this compound derivatives with enhanced or specialized neurotrophic activities.

Structure-Activity Relationships and Derivatives

Research on this compound derivatives has focused on optimizing neurotrophic activities and understanding the essential structural features for these activities. This includes the development of new compounds with the potential for large-scale production and the investigation of their effects on optic nerve regeneration (Harada et al., 2018).

properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

4-((2S,3S,4S,5S)-5-(benzo[d][1,3]dioxol-5-yl)-3,4-dimethyltetrahydrofuran-2-yl)-2-methoxyphenol

InChI

InChI=1S/C20H22O5/c1-11-12(2)20(14-5-7-16-18(9-14)24-10-23-16)25-19(11)13-4-6-15(21)17(8-13)22-3/h4-9,11-12,19-21H,10H2,1-3H3/t11-,12-,19-,20-/m0/s1

InChI Key

JPDORDSJPIKURD-HIGYNYDNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C

SMILES

COC1=C(O)C=CC([C@H]2O[C@H](C3=CC4=C(OCO4)C=C3)[C@@H](C)[C@@H]2C)=C1

Canonical SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Talaumidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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